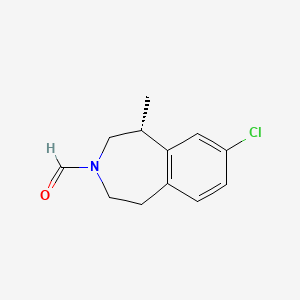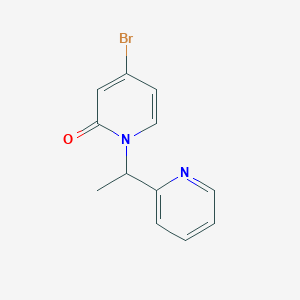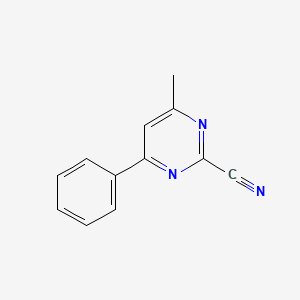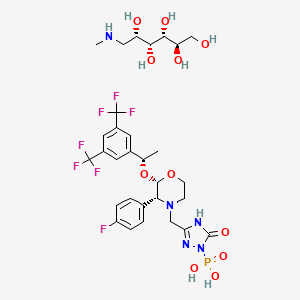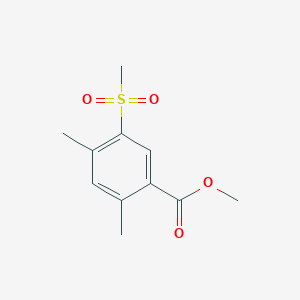
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with methyl and methylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-5-methylsulfonylbenzoate typically involves the esterification of 2,4-dimethyl-5-methylsulfonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-methylsulfonylbenzoic acid.
Reduction: Methyl 2,4-dimethyl-5-methylthiobenzoate.
Substitution: 2,4-Dimethyl-5-methylsulfonylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2,4-dimethyl-5-methylsulfonylbenzoate exerts its effects depends on its interaction with molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect enzyme binding and inhibition, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dimethylbenzoate: Lacks the methylsulfonyl group, making it less reactive.
Methyl 5-methylsulfonylbenzoate: Lacks the additional methyl groups, affecting its steric properties.
Uniqueness
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate is unique due to the presence of both methyl and methylsulfonyl groups, which confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H14O4S |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
methyl 2,4-dimethyl-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C11H14O4S/c1-7-5-8(2)10(16(4,13)14)6-9(7)11(12)15-3/h5-6H,1-4H3 |
Clave InChI |
WDHSPEJIDYSKIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



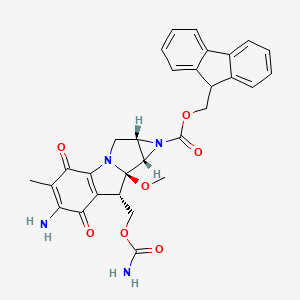

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
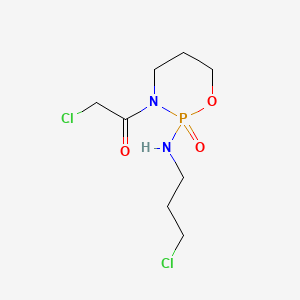
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
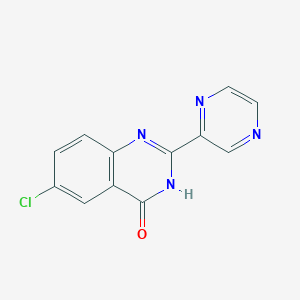
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
